molecular formula C15H10FN3O2 B11716249 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole

1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole

Cat. No.: B11716249
M. Wt: 283.26 g/mol
InChI Key: MDKCFWQBLTYVJA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole ( 2101197-67-3) is a high-purity chemical compound with the molecular formula C 15 H 10 FN 3 O 2 and a molecular weight of 283.26 g/mol . This pyrazole derivative features a 4-fluoro-2-nitrophenyl group at the 1-position and a phenyl substituent at the 3-position of the pyrazole ring, creating an electron-deficient aromatic system that is highly valuable as a synthetic building block in medicinal chemistry and chemical research . The strategic substitution pattern on the phenyl ring, containing both electron-withdrawing fluoro and nitro groups, makes this intermediate particularly useful for nucleophilic aromatic substitution reactions and as a precursor for the development of more complex molecular architectures. Researchers utilize this compound primarily as a key intermediate in the synthesis of potential pharmaceutical candidates, including kinase inhibitors and receptor modulators, where the pyrazole scaffold provides important pharmacophoric properties. The compound's structural features also make it suitable for applications in materials science research, particularly in the development of organic electronic materials and advanced agrochemicals. Strictly for research use only (RUO) and not for diagnostic, therapeutic, or personal use. Product specifications and Certificate of Analysis available upon request.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-3-phenylpyrazole

InChI

InChI=1S/C15H10FN3O2/c16-12-6-7-14(15(10-12)19(20)21)18-9-8-13(17-18)11-4-2-1-3-5-11/h1-10H

InChI Key

MDKCFWQBLTYVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group, yielding 4-fluoro-2-nitroaniline.

    Diazotization and Coupling: The 4-fluoro-2-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with phenylhydrazine to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position of the phenyl ring undergoes selective reduction to form an amino derivative. This reaction is critical for generating intermediates with enhanced biological activity.

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

  • Conditions : 25–80°C, 1–12 hours in ethanol or tetrahydrofuran (THF).

  • Product : 1-(4-Fluoro-2-aminophenyl)-3-phenyl-1H-pyrazole.

  • Yield : 75–92% depending on solvent and catalyst .

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, forming NH₂ through intermediates (NO₂ → NHOH → NH₂) .

Electrophilic Substitution at the Fluoro Position

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group.

  • Reagents : Alkoxides (e.g., NaOMe), amines (e.g., NH₃), or thiols.

  • Conditions : 60–120°C in polar aprotic solvents (DMF, DMSO).

  • Product : Derivatives with methoxy (–OCH₃), amino (–NH₂), or thioether (–SR) substituents .

  • Yield : 50–85% (see Table 1).

Table 1 : Substitution reactions of the fluoro group

Reagent Product Yield (%) Conditions
NaOMe4-Methoxy derivative78DMF, 80°C, 6 h
NH₃ (aq.)4-Amino derivative65DMSO, 120°C, 12 h
Benzyl mercaptan4-Benzylthio derivative82THF, 60°C, 4 h

Oxidation of the Pyrazole Ring

The pyrazole ring undergoes oxidation at the 5-position under strong oxidizing conditions.

  • Reagents : Potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Aqueous acidic or neutral media, 0–25°C.

  • Product : Pyrazole N-oxide or hydroxylated derivatives .

  • Yield : 40–68% (lower yields due to competing side reactions).

Key Finding : Oxidation with mCPBA in dichloromethane selectively forms the N-oxide without ring cleavage .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles.

  • Reagents : Acetylene derivatives (e.g., dimethyl acetylenedicarboxylate).

  • Conditions : 100–150°C under inert atmosphere.

  • Product : Pyrazolo[1,5-a]pyridine or triazole hybrids .

  • Yield : 55–90% (dependent on alkyne substituents).

Mechanistic Insight : The reaction proceeds via a dipolar intermediate, with the nitro group stabilizing transition states through resonance .

Functionalization at the Phenyl Group

The phenyl ring at the 3-position undergoes electrophilic substitution (e.g., nitration, sulfonation).

  • Reagents : Nitrating mixture (HNO₃/H₂SO₄) or chlorosulfonic acid.

  • Conditions : 0–5°C (nitration), 25°C (sulfonation).

  • Product : 3-(4-Fluoro-2-nitrophenyl)-5-nitro-1H-pyrazole or sulfonated analogs .

  • Yield : 60–75% (nitration), 45–50% (sulfonation).

Safety Note : Nitration requires strict temperature control to avoid decomposition .

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura couplings via halogenation at the phenyl ring.

  • Reagents : Pd(PPh₃)₄, aryl boronic acids.

  • Conditions : 80°C, 12–24 h in THF/H₂O.

  • Product : Biaryl derivatives with extended conjugation .

  • Yield : 70–88% (see Table 2).

Table 2 : Suzuki-Miyaura coupling results

Aryl Boronic Acid Product Yield (%)
Phenylboronic acid3-(Biphenyl-4-yl) derivative85
4-Methoxyphenyl3-(4-Methoxyphenyl) derivative78

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. The mechanism of action involves interactions with specific biological targets, leading to therapeutic effects.

Case Study: Antimicrobial Activity
A study demonstrated that this compound displayed potent antimicrobial activity against various bacterial strains. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Activity
In another study, the compound was evaluated for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group, suggesting its efficacy as an anti-inflammatory agent.

Synthesis and Organic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, making it valuable for developing more complex molecules.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the 4-fluoro-2-nitrophenyl group is achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using recrystallization techniques to ensure high yield and purity.

Material Science Applications

In material science, this compound has potential applications in developing new materials with specific properties such as:

  • Polymers : The compound can be used as a monomer in polymerization reactions to create materials with enhanced thermal stability.
  • Coatings : Its chemical properties make it suitable for formulating coatings with improved resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The 4-fluoro-2-nitrophenyl group is a key feature shared with several analogs:

  • 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (CAS 2101197-26-4): Replaces the 3-phenyl group with a difluoromethyl (-CF₂H) group. This substitution increases lipophilicity, making it more suitable as a pharmaceutical intermediate. Its molecular weight (257.17 g/mol) is lower than the target compound (299.25 g/mol), reflecting the lighter substituent .
  • 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole : Lacks the 2-fluoro substituent, resulting in reduced steric hindrance and altered electronic effects. Synthesized via Pd-catalyzed fluorination with 57% yield, it highlights the importance of substituent positioning for reaction efficiency .

Steric and Electronic Modifications

  • Molecular docking studies suggest affinity for the human estrogen receptor (ERα), indicating that steric bulk can enhance target binding .
  • 1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (9a): Features an ethanol side chain, introducing hydrogen-bonding capability.

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole 1: 4-F, 2-NO₂ (Ph); 3: Ph 299.25 High electron deficiency; potential API intermediate
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole 1: 4-F, 2-NO₂ (Ph); 3: CF₂H 257.17 Lipophilic; high-purity API intermediate
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole 1: 4-NO₂ (Ph); 3: Ph 265.26 Pd-catalyzed synthesis (57% yield)
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 1: Ph; 3: Naphthyl; 5: 4-F (Ph) 360.40 ERα binding affinity; microwave synthesis
1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (9a) Ethanol side chain; pyrazole core 344.08 Antiviral activity (rhinovirus)

Electronic Effects

  • The 4-fluoro-2-nitrophenyl group creates a strongly electron-deficient aromatic system, enhancing electrophilic reactivity. This contrasts with 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole , where the absence of a fluoro substituent reduces electron withdrawal .
  • 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole leverages -CF₂H for increased metabolic stability, a critical feature in drug design .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. The compound's unique structure, featuring a pyrazole ring substituted with a 4-fluoro-2-nitrophenyl group and a phenyl group, enhances its reactivity and stability, making it an attractive candidate for further research.

  • Molecular Formula : C15H10FN3O2
  • Molecular Weight : 283.26 g/mol

The presence of fluoro and nitro groups is believed to contribute significantly to the compound's biological activity. The fluoro group can enhance binding affinity through hydrogen bonds or electrostatic interactions, while the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Several studies have reported that compounds containing the 1H-pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

For instance, one study indicated that derivatives of pyrazole showed IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, showcasing their potential as effective anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that disrupt cellular functions, while the fluoro group enhances the compound's overall stability and bioavailability .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds with similar structures and their unique features:

Compound NameStructure DescriptionUnique Features
1-(4-Fluoro-2-nitrophenyl)pyrrolidinePyrrolidine ring instead of pyrazoleDifferent reactivity due to ring structure
1-(2-Fluoro-4-nitrophenyl)pyrrolidineVariations in substitution patternsAltered properties affecting biological activity
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazoleSimilar pyrazole structureDifferent substitution leading to distinct applications

The structural uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and nitro groups on the phenyl ring, which impart distinct chemical and biological properties compared to these similar compounds.

Case Studies

Recent studies have provided empirical evidence supporting the biological activities of this compound:

  • Anticancer Study : A study involving various cancer cell lines demonstrated that derivatives based on the pyrazole scaffold exhibited significant antiproliferative effects, particularly against breast and liver cancer cells. The results indicated a promising therapeutic profile for these compounds in cancer treatment .
  • Anti-inflammatory Research : In another investigation, compounds derived from pyrazoles were shown to effectively inhibit inflammatory markers in vitro at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves copper-catalyzed [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl derivatives. For example:
  • Reagents : Copper sulfate, sodium ascorbate, and alkyne derivatives (e.g., 1-ethynyl-4-methoxybenzene) in THF/H₂O (1:1) solvent .
  • Conditions : 50°C for 16 hours under inert atmosphere.
  • Yield Optimization :
  • Pre-purification of intermediates (e.g., 3-nitroso-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) increases yield by reducing side reactions .
  • Use of sodium ascorbate as a reducing agent improves regioselectivity, achieving yields of 60–75% .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • The pyrazole ring protons resonate at δ 6.8–7.8 ppm. Substituents like the 4-fluoro-2-nitrophenyl group show distinct splitting patterns (e.g., doublets for aromatic protons adjacent to fluorine) .
  • ¹³C NMR reveals peaks for the nitro group (δ ~150 ppm) and fluorinated carbons (δ ~160–165 ppm) .
  • HRMS :
  • Exact mass matches the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₂BrFN₂: 331.0241; observed: 331.0244) .
  • X-ray Crystallography :
  • SHELX software (e.g., SHELXL) is used to resolve crystal structures, confirming dihedral angles between aromatic rings (e.g., 40.81° between phenyl and pyrazole rings) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, fluoro) influence the reactivity and electronic properties of the pyrazole ring?

  • Methodological Answer :
  • Electronic Effects :
  • Nitro groups increase electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions. Fluorine enhances ring stability via resonance and inductive effects .
  • DFT calculations show reduced electron density on the pyrazole ring when substituted with nitro groups, confirmed by Hammett σₚ constants .
  • Experimental Validation :
  • Substituent effects are analyzed via comparative synthesis (e.g., replacing nitro with methoxy groups reduces electrophilic reactivity by 30%) .

Q. What strategies resolve contradictions in reported biological activities or spectroscopic data across studies?

  • Methodological Answer :
  • Data Reconciliation :
  • Compare reaction conditions (e.g., solvent polarity in vs. 15 alters NMR shifts by δ 0.2–0.5 ppm).
  • Reproduce synthesis under standardized protocols (e.g., THF/H₂O vs. DMF solvents) to assess purity-driven discrepancies .
  • Biological Activity :
  • Antibacterial assays (e.g., MIC values) must account for impurities; recrystallization from DMF improves activity consistency .

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :
  • DFT Modeling :
  • Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of the pyrazole ring localizes at C-4, favoring electrophilic attacks .
  • Transition state analysis (e.g., using Gaussian 09) predicts steric hindrance from the 3-phenyl group reduces reactivity at C-5 by ~20% .
  • Validation :
  • Experimental results (e.g., bromination at C-5 in ) align with computational predictions when steric factors dominate electronic effects .

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